(R)-N-(5-chloro-3-(6-chloro-5-fluoro-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)-P,P-diphenylphosphinothioic amide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-N-(5-chloro-3-(6-chloro-5-fluoro-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)-P,P-diphenylphosphinothioic amide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes indole, oxindole, and phosphinothioic amide moieties, making it an interesting subject for research in medicinal chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(5-chloro-3-(6-chloro-5-fluoro-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)-P,P-diphenylphosphinothioic amide typically involves multiple steps:

Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of Halogens: Chlorine and fluorine atoms are introduced through halogenation reactions using reagents like N-chlorosuccinimide (NCS) and Selectfluor.

Oxindole Formation: The oxindole structure is formed by cyclization reactions involving isatin derivatives.

Attachment of the Methoxybenzyl Group: This step involves nucleophilic substitution reactions where the methoxybenzyl group is introduced.

Formation of the Phosphinothioic Amide: The final step involves the reaction of the intermediate compound with diphenylphosphinothioic chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield and purity. This may involve:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to facilitate reactions and purifications.

Temperature Control: Precise temperature control to ensure optimal reaction conditions.

Purification Techniques: Use of chromatography and recrystallization to obtain pure product.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an den Indol- und Oxindol-Einheiten, eingehen.

Reduktion: Reduktionsreaktionen können an den Carbonylgruppen auftreten und diese in Alkohole umwandeln.

Substitution: Halogenatome in der Verbindung können durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) unter sauren Bedingungen.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4).

Substitution: Nucleophile wie Amine, Thiole oder Alkoxide unter basischen Bedingungen.

Hauptprodukte

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung neuer Derivate mit unterschiedlichen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Chemie

Katalyse: Die Verbindung kann als Ligand in katalytischen Reaktionen verwendet werden.

Materialwissenschaft:

Biologie

Enzyminhibition: Potenzielle Verwendung als Inhibitor für bestimmte Enzyme.

Proteinbindung: Untersuchungen zu ihrer Bindungsaffinität zu verschiedenen Proteinen.

Medizin

Arzneimittelentwicklung: Erforschung ihres Potenzials als Therapeutikum für verschiedene Krankheiten.

Pharmakokinetik: Untersuchungen zu ihrer Absorption, Verteilung, Metabolisierung und Ausscheidung in biologischen Systemen.

Industrie

Chemische Synthese: Verwendung als Zwischenprodukt bei der Synthese anderer komplexer Moleküle.

Analytische Chemie: Potenzielle Verwendung in analytischen Techniken zur Detektion spezifischer Verbindungen.

5. Wirkmechanismus

Der Wirkmechanismus von (R)-N-(5-Chlor-3-(6-Chlor-5-fluor-1H-indol-2-yl)-1-(4-Methoxybenzyl)-2-oxoindolin-3-yl)-P,P-Diphenylphosphinothioamid beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen und Proteinen. Die Verbindung kann die Enzymaktivität hemmen, indem sie an das aktive Zentrum oder allosterische Zentren bindet, wodurch die Funktion des Enzyms verändert wird. Darüber hinaus kann sie mit zellulären Signalwegen interagieren, die an der Signaltransduktion beteiligt sind, was zu verschiedenen biologischen Wirkungen führt.

Wirkmechanismus

The mechanism of action of ®-N-(5-chloro-3-(6-chloro-5-fluoro-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)-P,P-diphenylphosphinothioic amide involves its interaction with molecular targets such as enzymes and proteins. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects.

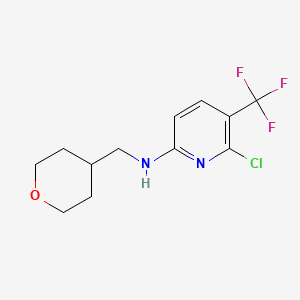

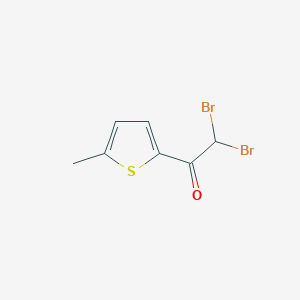

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(R)-N-(5-Chlor-3-(6-Chlor-5-fluor-1H-indol-2-yl)-1-(4-Methoxybenzyl)-2-oxoindolin-3-yl)-P,P-Diphenylphosphinothioamid: weist strukturelle Ähnlichkeiten zu anderen Indol- und Oxindol-Derivaten auf.

Indol-3-Carbinol: Bekannt für seine krebshemmenden Eigenschaften.

Oxindol: Wird zur Synthese verschiedener Arzneimittel verwendet.

Einzigartigkeit

Strukturelle Komplexität: Das Vorhandensein mehrerer funktioneller Gruppen und Halogenatome macht sie einzigartig.

Ihre vielfältigen Anwendungen in Chemie, Biologie, Medizin und Industrie heben sie von einfacheren Verbindungen ab.

Eigenschaften

Molekularformel |

C36H27Cl2FN3O2PS |

|---|---|

Molekulargewicht |

686.6 g/mol |

IUPAC-Name |

(3R)-5-chloro-3-(6-chloro-5-fluoro-1H-indol-2-yl)-3-(diphenylphosphinothioylamino)-1-[(4-methoxyphenyl)methyl]indol-2-one |

InChI |

InChI=1S/C36H27Cl2FN3O2PS/c1-44-26-15-12-23(13-16-26)22-42-33-17-14-25(37)20-29(33)36(35(42)43,34-19-24-18-31(39)30(38)21-32(24)40-34)41-45(46,27-8-4-2-5-9-27)28-10-6-3-7-11-28/h2-21,40H,22H2,1H3,(H,41,46)/t36-/m1/s1 |

InChI-Schlüssel |

OZIAXIAJUWRWAE-PSXMRANNSA-N |

Isomerische SMILES |

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)[C@](C2=O)(C4=CC5=CC(=C(C=C5N4)Cl)F)NP(=S)(C6=CC=CC=C6)C7=CC=CC=C7 |

Kanonische SMILES |

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(C4=CC5=CC(=C(C=C5N4)Cl)F)NP(=S)(C6=CC=CC=C6)C7=CC=CC=C7 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1S,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11833667.png)